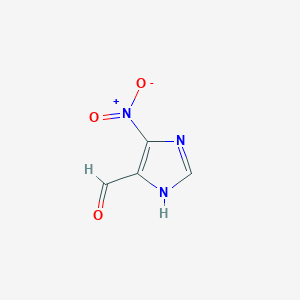

4-nitro-1H-imidazole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-1-3-4(7(9)10)6-2-5-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCOWLYQUZAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Strategies of 4 Nitro 1h Imidazole 5 Carbaldehyde

Reactivity Profiling of the Imidazole (B134444) Ring System

The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. Its reactivity is significantly modulated by the presence of substituents.

Influence of Nitro and Carbaldehyde Substituents on Aromatic Ring Reactivity

The nitro (-NO₂) and carbaldehyde (-CHO) groups are both strong electron-withdrawing groups. Their presence on the imidazole ring has a profound impact on its electronic properties and, consequently, its reactivity.

Electron-Withdrawing Effects: The nitro and carbaldehyde groups pull electron density away from the imidazole ring through both inductive and resonance effects. beilstein-journals.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution reactions, which typically require an electron-rich aromatic system. masterorganicchemistry.comyoutube.com Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution, a reaction class where a nucleophile attacks an electron-poor aromatic ring. youtube.comyoutube.comyoutube.com

Acidity: The strong electron-withdrawing nature of the nitro group increases the acidity of the N-H proton on the imidazole ring, making it more readily deprotonated in the presence of a base. nih.gov This is a crucial consideration in reactions involving the deprotonation of the imidazole nitrogen.

Stabilization of Intermediates: In nucleophilic attack, the electron-withdrawing groups can stabilize the resulting negatively charged intermediate (a Meisenheimer complex) through resonance, thereby facilitating the reaction. youtube.com

Examination of Electrophilic and Nucleophilic Attack Positions on the Imidazole Core

The positions of electrophilic and nucleophilic attack on the 4-nitro-1H-imidazole-5-carbaldehyde core are directed by the electronic influence of the substituents.

Electrophilic Attack: Due to the deactivating nature of the nitro and carbaldehyde groups, electrophilic attack on the imidazole ring is generally disfavored. If forced to occur, it would likely happen at the carbon atom that is least deactivated. However, reactions involving electrophiles are more likely to occur at the aldehyde oxygen or the nitro group oxygen atoms, which possess lone pairs of electrons.

Nucleophilic Attack: The imidazole ring of this compound is activated towards nucleophilic attack. youtube.com The electron-deficient carbon atoms of the ring are potential sites for nucleophiles to attack. Nucleophiles, which are electron-rich species, are attracted to these electron-poor centers. youtube.com Strong nucleophiles are generally required for such reactions to proceed efficiently. youtube.com

Aldehyde Group Transformations

The carbaldehyde group is a highly versatile functional group that readily participates in a variety of chemical reactions, providing a gateway to a wide array of derivatives.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Thiosemicarbazide (B42300), Hydrazines)

The aldehyde functionality of this compound readily undergoes condensation reactions with nitrogen-containing nucleophiles. These reactions involve the initial attack of the nucleophilic nitrogen on the electrophilic aldehyde carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (an imine or a related derivative).

A notable example is the reaction with thiosemicarbazide. This reaction is a key step in the synthesis of various biologically active compounds. For instance, the condensation of a related compound, 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde, with thiosemicarbazide yields a thiosemicarbazone. This thiosemicarbazone can then be cyclized to form other heterocyclic systems.

| Reactant | Product Type | Significance |

| Thiosemicarbazide | Thiosemicarbazone | Intermediate for the synthesis of bioactive compounds. |

| Hydrazines | Hydrazone | Building block for further derivatization. |

Carbon-Carbon Bond Forming Reactions: Henry (Nitroaldol) and Knoevenagel Condensations

The aldehyde group is an excellent electrophile for carbon-carbon bond-forming reactions, such as the Henry and Knoevenagel reactions.

Henry (Nitroaldol) Reaction: This reaction involves the addition of a nitroalkane to an aldehyde in the presence of a base. researchgate.netpsu.edu The product is a β-nitro alcohol. This reaction is a powerful tool for constructing new carbon-carbon bonds and introducing a nitro group, which can be further transformed into other functional groups. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. This reaction leads to the formation of a new carbon-carbon double bond.

| Reaction | Reactant | Product Type |

| Henry (Nitroaldol) | Nitroalkane | β-nitro alcohol |

| Knoevenagel | Active Methylene Compound | α,β-unsaturated compound |

Cyclization Reactions Involving the Aldehyde Functionality (e.g., Formation of Benzoxazole, Benzothiazole, Benzoimidazole Derivatives)

The aldehyde group of this compound can be utilized in cyclization reactions to construct fused heterocyclic systems. This is often achieved through a two-step process where the aldehyde first reacts to form an intermediate, which then undergoes intramolecular cyclization.

For example, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives. dergipark.org.trdergipark.org.trresearchgate.net A similar strategy can be applied to this compound. The general approach involves the condensation of the aldehyde with an ortho-substituted aniline, such as 2-aminophenol, 2-aminothiophenol, or 1,2-phenylenediamine, to form an imine intermediate. This intermediate then undergoes cyclization and subsequent oxidation or rearrangement to yield the corresponding benzoxazole, benzothiazole, or benzoimidazole derivative. nih.govnih.gov

| Reactant | Fused Heterocycle |

| 2-Aminophenol | Benzoxazole |

| 2-Aminothiophenol | Benzothiazole |

| 1,2-Phenylenediamine | Benzoimidazole |

Nucleophilic Addition and Cycloaddition Reactions on Nitrovinyl Intermediates

The aldehyde functional group of this compound serves as a key handle for the generation of reactive nitrovinyl intermediates. These intermediates are highly susceptible to nucleophilic attack and can participate in cycloaddition reactions, providing pathways to complex heterocyclic systems.

The condensation of this compound, or its derivatives like 4-chloro-5-formylimidazoles, with nitroalkanes such as nitromethane (B149229) or nitroethane, in the presence of a catalyst like ammonium (B1175870) acetate, yields 5-(2-nitrovinyl)imidazole derivatives. nuph.edu.ua These compounds are activated alkenes and readily undergo Michael addition reactions with nucleophiles.

A notable example is the reaction with heterocyclic CH-acids like 3-methyl-2-pyrazolin-5-one. The interaction proceeds regioselectively, with the nucleophilic C4 atom of the pyrazolinone attacking the β-carbon of the nitrovinyl group. nuph.edu.ua This reaction leads to the formation of novel adducts, such as 4-[1-(4-chloro-1H-imidazol-5-yl)-2-nitroalkyl]-5-methyl-1H-pyrazol-3-oles. nuph.edu.ua The aza-Michael addition, a similar conjugate addition of nitrogen nucleophiles to electron-deficient alkenes, is a fundamental reaction in organic synthesis. d-nb.inforesearchgate.net The use of various catalysts, including transition metals and organocatalysts, has been explored to facilitate these transformations under mild conditions. d-nb.info

The reactivity of these systems is influenced by the substituents on the imidazole ring and the nature of the nitroalkane used. For instance, condensation products derived from nitroethane have shown different biological activity profiles compared to those from nitromethane, highlighting the impact of the alkyl group on the exocyclic fragment. nuph.edu.ua

Nitrovinyl compounds are also valuable precursors for [2+3] cycloaddition reactions. These reactions, a type of 1,3-dipolar cycloaddition, provide a direct route to five-membered heterocyclic rings. For instance, the reaction of nitroacrylates with sodium azide (B81097) can lead to the formation of triazolylcarboxylates. researchgate.net

While direct examples involving this compound-derived nitrovinyl species are not extensively detailed in the provided context, the general reactivity pattern of nitroalkenes suggests their potential to react with azides to form triazole derivatives. researchgate.netrsc.org The mechanism of azide-nitrile cycloadditions, which also leads to tetrazoles, has been studied, highlighting the utility of azide cycloadditions in synthesizing nitrogen-rich heterocycles. organic-chemistry.org The reaction of enones with azides, another form of [3+2] cycloaddition, further underscores the versatility of this approach in generating functionally rich triazoles. rsc.org

Redox Chemistry of the Nitro Group

The nitro group is a crucial pharmacophore in many nitroimidazole-based drugs, and its reduction is often a key step in their mechanism of action. nih.govnih.gov The ability to selectively reduce the nitro group to an amino group significantly expands the derivatization potential of the this compound scaffold.

The conversion of a nitro group to an amino group is a well-established transformation in organic chemistry, and various methods have been developed for the selective reduction of nitroarenes. stackexchange.com These methods are critical for preserving other sensitive functional groups within the molecule.

Common strategies for the reduction of nitro compounds include:

Catalytic Hydrogenation: This method often employs catalysts such as palladium, platinum, or nickel. rsc.orgnih.gov For instance, a nickel-catalyzed hydrosilylative reduction has been shown to be effective for the chemoselective transfer hydrogenation of nitro compounds to primary amines. rsc.org

Chemical Reduction: A variety of chemical reducing agents can be used. The Zinin reduction, which utilizes reagents like sodium polysulfide, has been shown to selectively reduce one nitro group in polynitro compounds. stackexchange.com Other reagents like sodium borohydride (B1222165) in the presence of a catalyst can also be employed for the selective reduction of nitroaromatics. nih.gov The choice of reagent and reaction conditions can be critical, especially when other reducible functional groups are present. acs.org

The reduction of the nitro group in nitroimidazoles is a key activation step for their biological activity, often occurring under hypoxic conditions to generate reactive radical species. nih.govnih.gov

The conversion of the nitro group to an amino group dramatically alters the electronic properties and reactivity of the imidazole ring. The amino group is a strong electron-donating group, which can influence the reactivity of the aldehyde and the imidazole ring itself.

The resulting 4-amino-1H-imidazole-5-carbaldehyde is a versatile intermediate for further derivatization. The amino group can undergo a wide range of reactions, including:

Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups on the amino nitrogen.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can be further modified.

The presence of both an amino and a carbaldehyde group on the same imidazole core provides a platform for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. The reduction of the nitro group fundamentally shifts the synthetic possibilities, moving from the electron-deficient chemistry of the nitroimidazole to the electron-rich chemistry of the aminoimidazole. This transformation is crucial for expanding the chemical space accessible from this compound and for the development of new derivatives with diverse applications. mdpi.com

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the proton and carbon framework of the molecule.

The ¹H NMR spectrum of 4-nitro-1H-imidazole-5-carbaldehyde is anticipated to exhibit distinct signals corresponding to the protons in its structure. Due to the absence of direct spectral data in the searched literature for this specific compound, an analysis of closely related structures, such as 4-nitroimidazole (B12731) and various imidazole (B134444) aldehydes, can provide valuable predictions.

The key proton signals expected are from the N-H of the imidazole ring, the C-H of the imidazole ring, and the aldehyde proton (-CHO).

N-H Proton: The proton attached to the nitrogen of the imidazole ring is expected to be a broad singlet and its chemical shift can be significantly influenced by the solvent and concentration. In analogous compounds, this signal often appears downfield.

Imidazole Ring C-H Proton: The proton at position 2 of the imidazole ring would appear as a singlet. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitro and aldehyde groups.

Aldehyde Proton (-CHO): The aldehyde proton is characteristically found far downfield, typically in the range of δ 9-10 ppm, due to the deshielding effect of the carbonyl group. For instance, in 4-methyl-1H-imidazole-5-carbaldehyde, the aldehyde proton appears as a singlet at δ 9.73 ppm. researchgate.net

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Imidazole N-H | Broad, variable | s (broad) | Dependent on solvent and concentration. |

| Imidazole C2-H | ~ δ 8.0 - 8.5 | s | Influenced by adjacent electron-withdrawing groups. |

| Aldehyde -CHO | ~ δ 9.5 - 10.5 | s | Characteristic downfield shift. |

This table is predictive and based on data from analogous compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents. oregonstate.edu

Aldehyde Carbonyl Carbon (-CHO): This carbon is expected to resonate at a very downfield position, typically in the range of δ 180-190 ppm.

Imidazole Ring Carbons: The carbons of the imidazole ring will have distinct chemical shifts. The carbon bearing the nitro group (C4) and the carbon bearing the aldehyde group (C5) will be significantly deshielded. The C2 carbon will also be in the aromatic region. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

| Aldehyde Carbonyl (-CHO) | ~ δ 180 - 190 | Most downfield signal. |

| Imidazole C4 (C-NO₂) | ~ δ 145 - 155 | Deshielded by the nitro group. |

| Imidazole C5 (C-CHO) | ~ δ 135 - 145 | Deshielded by the aldehyde group. |

| Imidazole C2 | ~ δ 130 - 140 | Aromatic region. |

This table is predictive and based on data from analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the structure of this compound, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. However, in this specific molecule, with expected singlet signals for the C2-H and aldehyde protons, its utility might be limited to confirming the absence of proton-proton coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connectivity of the imidazole ring and the positions of the nitro and aldehyde substituents. For example, correlations between the aldehyde proton and the C5 and C4 carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of the substituents on the imidazole ring.

Infrared (IR) and Mass Spectrometry

IR spectroscopy and mass spectrometry offer complementary information regarding the functional groups and molecular weight of the compound.

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Notes |

| N-H Stretch | 3200 - 3500 (broad) | Characteristic of the imidazole N-H group. |

| C-H Stretch (aromatic) | 3000 - 3100 | From the C-H bond on the imidazole ring. |

| C=O Stretch (aldehyde) | 1680 - 1710 | Strong absorption, characteristic of the aldehyde carbonyl. |

| N-O Stretch (nitro group) | 1500 - 1550 (asymmetric) and 1300 - 1350 (symmetric) | Strong absorptions characteristic of the nitro group. |

| C=N and C=C Stretch | 1400 - 1600 | Ring stretching vibrations of the imidazole core. |

This table is predictive and based on data from analogous compounds. For instance, in 4-nitro-1H-imidazole-5-carboxylic acid, the amide C=O stretch is observed at 1691 cm⁻¹.

Mass spectrometry provides the precise molecular weight and valuable structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₄H₃N₃O₃).

Fragmentation Pathways: Nitroimidazoles are known to exhibit characteristic fragmentation patterns. nih.govutupub.fi A common fragmentation involves the loss of the nitro group (NO₂) or parts of it, such as NO and O. The loss of the aldehyde group (CHO) or carbon monoxide (CO) from the molecular ion is also a likely fragmentation pathway. Studies on related nitroimidazoles have shown that methylation can significantly alter the fragmentation, particularly quenching the production of NO and NO⁺ radicals. nih.govutupub.fi The fragmentation of the imidazole ring itself can also occur, leading to smaller fragment ions. utupub.fi

X-ray Crystallography and Solid-State Analysis

The determination of the crystal structure of this compound through X-ray diffraction techniques provides unparalleled insight into its molecular architecture and intermolecular interactions in the solid state.

To date, a definitive single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. The successful growth of single crystals of sufficient quality is a prerequisite for such an analysis. The process typically involves the slow evaporation of a suitable solvent from a saturated solution of the compound.

While specific data for the title compound is unavailable, studies on closely related nitroimidazole derivatives, such as 4,5-dinitro-1H-imidazole, reveal that the imidazole ring is essentially planar. researchgate.netnih.gov It is anticipated that this compound would exhibit a similar planarity of its core imidazole ring. The primary conformational flexibility would arise from the rotation of the nitro and carbaldehyde functional groups relative to this ring. In the crystal structure of 4,5-dinitro-1H-imidazole, the nitro groups are slightly twisted out of the plane of the imidazole ring. researchgate.net A similar deviation from planarity would be expected for the nitro and carbaldehyde groups in this compound, influenced by steric and electronic effects between the adjacent substituents and the imidazole ring.

Without a determined crystal structure, a definitive table of intramolecular bond lengths, bond angles, and dihedral angles for this compound cannot be constructed. However, based on the known structures of similar molecules, such as 4,5-dinitro-1H-imidazole, we can predict the expected values. researchgate.netnih.gov

Predicted Intramolecular Parameters:

The bond lengths within the imidazole ring are expected to be intermediate between standard single and double bonds, characteristic of an aromatic system. The C-N and C-C bond distances within the ring would likely fall in the range of 1.30 to 1.38 Å. The C-N bond connecting the nitro group to the imidazole ring and the C-C bond of the carbaldehyde group would be of particular interest, as their lengths would indicate the degree of electronic conjugation between the substituents and the ring.

The bond angles within the five-membered imidazole ring are expected to be close to the ideal 108 degrees, with some distortion due to the substituents. The angles around the substituted carbon atoms (C4 and C5) would be influenced by the steric bulk and electronic nature of the nitro and carbaldehyde groups.

| Feature | Predicted Value Range |

| Imidazole Ring Bond Lengths (C-C, C-N) | 1.30 - 1.38 Å |

| Imidazole Ring Bond Angles | ~108° (with distortions) |

| C4-NO₂ Dihedral Angle | Expected to be non-zero |

| C5-CHO Dihedral Angle | Expected to be non-zero |

This table presents predicted values based on the analysis of closely related compounds and general principles of structural chemistry, pending experimental determination for this compound.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability.

Currently, there are no published studies on the polymorphism of this compound. The investigation of polymorphism would require systematic screening of crystallization conditions, varying solvents, temperatures, and cooling rates. Each resulting crystalline form would then need to be analyzed by techniques such as X-ray powder diffraction (XRPD) to identify unique crystal lattices. Should polymorphs be discovered, single-crystal X-ray diffraction would be essential to elucidate the specific molecular packing and intermolecular interactions that differentiate them. In related nitroimidazoles, hydrogen bonding and π-π stacking interactions are often key determinants of the crystal packing. researchgate.netnih.gov It is reasonable to assume that similar forces would play a critical role in the crystal engineering of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves optimizing the molecular geometry to find the most stable, lowest-energy conformation. For 4-nitro-1H-imidazole-5-carbaldehyde, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. This process is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting optimized structure is crucial for all subsequent calculations. Analysis of the electronic structure would provide information on the distribution of electrons within the molecule and the nature of the chemical bonds.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Electron Density Distribution

Frontier Molecular Orbital (FMO) theory is pivotal in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, FMO analysis would map the distribution of electron density in these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP map would highlight the electron-rich areas around the nitro group and the carbonyl oxygen, and electron-deficient regions, likely near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energies associated with electron delocalization (hyperconjugation). For this compound, NBO analysis would elucidate the nature of the bonds (e.g., sigma, pi), the hybridization of the atoms, and the extent of electron delocalization across the imidazole (B134444) ring and its substituents. This information is vital for understanding the molecule's stability and electronic communication between different functional groups.

Prediction of Spectroscopic Parameters (e.g., NMR Shielding Tensors, UV-Vis Spectra via TD-DFT)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. This would predict the wavelengths at which this compound absorbs light. Additionally, DFT can be used to calculate NMR shielding tensors, which can then be converted into predicted chemical shifts (¹H and ¹³C NMR). These theoretical spectra can aid in the structural elucidation of the synthesized compound.

Reaction Mechanism and Kinetic Studies

Theoretical studies can also be employed to investigate the mechanisms and kinetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This provides a molecular-level understanding of the reaction pathway and can help in optimizing reaction conditions. However, no specific studies on the reaction mechanisms or kinetics involving this compound have been found in the public domain.

Calculation of Activation Energies and Thermodynamic Parameters

No published studies were found that report the calculated activation energies or thermodynamic parameters for reactions involving this compound. While computational studies on other nitroimidazoles have explored such parameters, this specific data for the target compound is not available. researchgate.net

Solvent Effects on Reaction Kinetics and Thermodynamics

Information regarding the computational analysis of solvent effects on the reaction kinetics and thermodynamics of this compound is not present in the available scientific literature. Studies on related compounds have sometimes considered solvent effects, but these findings cannot be directly extrapolated to the title compound. researchgate.net

Intermolecular Interaction Analysis using Computational Methods

Detailed computational analyses of the intermolecular interactions for this compound are not available in the current body of scientific literature. Methodologies such as Hirshfeld surface analysis, Reduced Density Gradient (RDG) analysis, and energy framework calculations, which are powerful tools for understanding crystal packing and non-covalent interactions, have not been specifically applied to this compound in published research.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

No studies reporting Hirshfeld surface analysis or the corresponding two-dimensional fingerprint plots for this compound could be located. This type of analysis is crucial for understanding the nature and contribution of various intermolecular contacts within a crystal lattice.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

There are no available research articles that present a Reduced Density Gradient (RDG) analysis for this compound. This computational technique is used to visualize and characterize weak non-covalent interactions, which would provide significant insight into the compound's solid-state structure and properties.

Energy Framework Calculations for Quantitative Assessment of Interaction Strengths

A quantitative assessment of interaction strengths through energy framework calculations has not been reported for this compound. These calculations are instrumental in understanding the energetic landscape of the crystal structure and predicting its mechanical properties.

Coordination Chemistry of 4 Nitro 1h Imidazole 5 Carbaldehyde and Its Derivatives

Ligand Design and Coordination Modes

The design of ligands based on the 4-nitro-1H-imidazole-5-carbaldehyde scaffold offers multiple coordination sites, leading to diverse and interesting chemical structures. The primary coordination points are the imidazole (B134444) nitrogen atoms and the oxygen of the carbaldehyde group.

The imidazole ring possesses two nitrogen atoms that can act as coordination sites. rsc.org The specific nitrogen atom that binds to a metal center can be influenced by the presence of substituents on the ring. In the absence of a substituent at the N1 position, the imidazole can act as a hydrogen bond donor, further influencing the supramolecular assembly. researchgate.net The π-excessive nature of the imidazole ring, coupled with its strong σ-donor capabilities, makes it a highly suitable candidate for coordination chemistry. researchgate.net The coordination of metal ions to the imidazole nitrogen is a key factor in the formation of many biologically important molecules and synthetic complexes. nih.gov

The carbaldehyde group at the 5-position of the imidazole ring introduces an oxygen atom that can participate in coordination to a metal center. This adds another layer of complexity and potential for creating polynuclear or higher-dimensional structures. The formyl group can also be a site for further chemical modifications, allowing for the synthesis of a wider range of ligands with tailored properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to elucidate their structure and bonding.

The synthesis of transition metal complexes with imidazole-based ligands is a well-established area of research. For instance, copper(II) complexes with N-allylimidazole have been synthesized and characterized. researchgate.net Similarly, ruthenium and rhodium complexes with 1-(4-nitrophenyl)imidazole have been prepared and studied. researchgate.net The synthesis of platinum complexes with imidazole functionalities is also of significant interest, particularly due to their potential applications in medicine. nih.gov The general approach involves the direct reaction of the imidazole derivative with a metal precursor, such as a metal chloride or nitrate (B79036) salt, often under reflux conditions. niscpr.res.inuomustansiriyah.edu.iq

The characterization of these newly synthesized metal complexes is crucial for understanding their properties. Elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-visible spectroscopy are routinely used to confirm the composition and bonding within the complexes. researchgate.netuomustansiriyah.edu.iq For example, in IR spectra, a shift in the vibrational frequency of the C=N group of the imidazole ring upon coordination to a metal ion can be observed. researchgate.net

Influence of Ligand Substitution on Complex Geometry and Electronic Properties

The geometry of metal complexes and their electronic properties are intricately linked to the nature of the ligands coordinated to the metal center. In the context of this compound and its derivatives, substitutions on the imidazole ring or modifications of the carbaldehyde group can induce significant changes in the resulting coordination compounds. These changes are primarily driven by steric and electronic effects.

Electronically, the nitro group (-NO₂) in this compound is strongly electron-withdrawing. This property significantly influences the electronic characteristics of the ligand and, consequently, the metal complex. The electron-attracting nature of the nitro group increases the acidity of the imidazole N-H proton, making it easier to deprotonate upon coordination to a metal ion. cdnsciencepub.com This was observed in the formation of a silver complex with 4-nitroimidazole (B12731), which proceeds readily without the need for an external base. cdnsciencepub.com

Coordination to a metal ion, in turn, affects the electronic properties of the ligand. In platinum complexes of 4(5)-nitroimidazole, metal binding was found to increase the reduction potential of the ligand by approximately +200 mV. nih.gov This indicates a significant electronic interaction between the metal and the nitroimidazole ligand, making the ligand more susceptible to reduction. The electronic properties of the metal center are also modulated. In Fe(III) and Ni(II) mixed-ligand complexes with imidazole and benzimidazole (B57391) derivatives, DFT calculations revealed that coordination to the metal resulted in a reduced HOMO-LUMO energy gap and increased softness of the complexes, which enhanced their reactivity and biological activity. rsc.org

The table below summarizes the crystallographic data for a silver complex of 4-nitroimidazole, illustrating the coordination geometry.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.214(1) |

| b (Å) | 12.571(2) |

| c (Å) | 14.222(1) |

| β (°) | 111.38(7) |

| Coordination Geometry | Roughly collinear bonds to two neutral ligands |

Theoretical Studies on Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the intricacies of metal-ligand interactions in coordination complexes. These computational approaches provide deep insights into the electronic structure, bonding nature, and reactivity of complex systems that are often challenging to probe experimentally.

DFT Investigations of Electronic Structure and Bonding in Complexes

DFT calculations are widely employed to model the geometry, electronic structure, and bonding characteristics of metal complexes involving imidazole derivatives. For complexes of this compound, DFT can predict how the electron-withdrawing nitro group and the coordinating carbaldehyde and imidazole moieties interact with a metal center.

Studies on related systems provide a framework for understanding these interactions. For instance, DFT studies on oxidovanadium(IV) complexes with imidazole-based drugs were used to optimize the molecular structures and confirm the square pyramid geometry around the vanadium center. nih.gov In a study of first-row transition metal complexes with a triazol-5-one ligand, DFT was used to explore the coordination abilities with Fe²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. nih.gov

The bonding in such complexes is often a mix of covalent and electrostatic interactions. A Natural Energy Decomposition Analysis (NEDA) on Pb²⁺ complexes with macrocyclic ligands revealed a strong electrostatic character in the bonding. mdpi.com However, charge transfer (CT) also plays a crucial role, with its energetic contribution varying depending on the nature of the donor groups. mdpi.com In complexes with nitroimidazole ligands, the bonding is influenced by the strong σ-donating character of the imidazole nitrogen and the π-accepting capability that can be modulated by the nitro substituent. The electron-withdrawing nitro group stabilizes the ligand's molecular orbitals, affecting the energy and character of the frontier molecular orbitals (HOMO and LUMO) of the resulting complex. DFT calculations on Fe(III) and Ni(II) imidazole-benzimidazole complexes confirmed that metal coordination leads to a reduction in the energy gap, which is associated with enhanced reactivity. rsc.org

Analysis of Quantum Chemical Parameters for Coordination Systems

Quantum chemical parameters derived from DFT calculations provide quantitative measures of the electronic properties and reactivity of coordination complexes. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and softness.

A theoretical study on various nitroimidazoles and their derivatives using DFT calculated parameters such as homolytic bond dissociation energies (BDEs) and heats of formation (HOFs). nih.gov These calculations showed that C-nitro-substituted imidazoles are generally more stable than their N-nitro counterparts. nih.gov Such parameters are crucial for understanding the intrinsic stability of the ligand itself before and after coordination.

The table below presents calculated quantum chemical parameters for an oxidovanadium(IV) complex with an imidazole-based drug, illustrating the type of data obtained from such analyses.

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -5.89 |

| E_LUMO | -2.76 |

| Energy Gap (ΔE) | 3.13 |

| Electronegativity (χ) | 4.32 |

| Chemical Hardness (η) | 1.56 |

| Softness (S) | 0.64 |

Mechanistic Studies of Metal Complex Formation

The formation of metal complexes is a dynamic process involving the stepwise replacement of solvent molecules from the metal's coordination sphere by ligand donor atoms. The mechanism of formation of complexes with this compound would likely involve initial coordination through the more basic imidazole nitrogen, followed by potential chelation involving the carbaldehyde oxygen.

The formation of Schiff base derivatives from this compound is a common strategy to create more complex, multidentate ligands. The mechanism of Schiff base formation itself involves the nucleophilic attack of a primary amine on the carbonyl carbon of the carbaldehyde, followed by dehydration to form the imine linkage. nih.govnih.gov The subsequent complexation of this Schiff base ligand with a metal ion would then proceed based on the available donor sites (imine nitrogen, imidazole nitrogen, and other functional groups).

Mechanistic studies can also extend to the reactivity of the formed complexes. For example, in ruthenium(II) complexes containing 5-nitroimidazole, light exposure could trigger the release of the nitroimidazole ligand. unifi.it This photorelease mechanism is highly dependent on the steric and electronic properties of the other ligands in the coordination sphere. For instance, the complex with the sterically bulky dmp ligand was suitable for phototriggered release, while the analogous complex with the less bulky phenanthroline ligand was photostable. unifi.it This demonstrates that the ligand sphere not only defines the static properties of the complex but also governs its reaction mechanisms and potential applications.

Supramolecular Assembly and Intermolecular Interactions in Solid State

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant interactions driving the formation of predictable and stable supramolecular structures in nitroimidazole derivatives. The presence of both hydrogen bond donors (such as the imidazole (B134444) N-H group) and acceptors (like the oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring) facilitates the creation of intricate networks.

N-H...N, C-H...N, N-H...O, C-H...O, and O-H...O Interactions in Crystal Packing

The crystal structures of nitroimidazole derivatives are often characterized by a diverse array of hydrogen bonds.

N-H...N Interactions: In the crystal structure of 4,5-dinitro-1H-imidazole, adjacent molecules are linked by N-H...N hydrogen bonds, where the imidazole N-H group of one molecule donates a hydrogen to a nitrogen atom of a neighboring imidazole ring, forming layered structures. nih.govresearchgate.net

N-H...O Interactions: In some imidazole derivatives, N-H...O hydrogen bonds are a key feature of the crystal packing, linking molecules into chains. sphinxsai.com

C-H...N Interactions: Intramolecular C-H...N hydrogen bonds have been observed in certain imidazole derivatives, contributing to the stability of the molecular conformation. sphinxsai.com

O-H...O Interactions: In derivatives containing hydroxyl groups, O-H...O hydrogen bonds can play a significant role in consolidating the crystal packing. researchgate.net

A summary of these interactions in various imidazole derivatives is presented in the table below.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing | Example Compound(s) |

| N-H...N | Imidazole N-H | Imidazole N | Forms layers | 4,5-dinitro-1H-imidazole nih.govresearchgate.net |

| N-H...O | Amine N-H | Nitro O | Forms chains | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine sphinxsai.com |

| C-H...O | Imidazole C-H | Nitro O | Connects chains into layers | 5-chloro-1,2-dimethyl-4-nitroimidazole iucr.org |

| C-H...N | Imidazole C-H | Imidazole N | Intramolecular stabilization | N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine sphinxsai.com |

| O-H...O | Hydroxyl O-H | Hydroxyl O | Consolidates packing | 2,3-dihydroxybenzaldehyde derivative researchgate.net |

Role of Imidazole N-H in Driving Hydrogen Bond Formation

The imidazole N-H group is a potent hydrogen bond donor and plays a pivotal role in directing the supramolecular assembly of N-unsubstituted imidazoles. rsc.org The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor is fundamental to the formation of robust hydrogen-bonded networks. rsc.org In the solid state, 1H-imidazole itself forms one-dimensional chains linked by N-H...N intermolecular hydrogen bonds. rsc.org This inherent tendency to form strong hydrogen bonds is a key determinant of the crystal packing in many of its derivatives. rsc.orgrsc.org The strength of these interactions is significant, with N-H...N hydrogen bonds in model systems having interaction energies ranging from -5.0 to -6.78 kcal/mol. nih.govacs.org This strong directional interaction is often the primary force governing the formation of specific supramolecular synthons in the crystal lattice.

Formation of Dimer and Multimer Units via Hydrogen Bonds

Hydrogen bonding frequently leads to the formation of discrete dimeric or larger multimeric units within the crystal structure. In many related chemical systems, such as benzamide (B126) derivatives, molecules form dimers through N-H...O hydrogen bonds. mdpi.com Phenylhydrazone derivatives can also form dimers where the nitro group acts as a hydrogen bond acceptor. researchgate.net In the case of 4,5-dinitro-1H-imidazole, intermolecular N-H...N hydrogen bonding connects molecules to create layered structures, which can be considered a form of multimer assembly. researchgate.net The formation of these dimer and multimer units through specific and directional hydrogen bonds is a common motif in the crystal engineering of such compounds.

Aromatic and Other Non-Covalent Interactions

Beyond classical hydrogen bonds, other non-covalent interactions, such as π-π stacking and halogen bonding, play a crucial role in stabilizing the three-dimensional structures of nitroimidazole crystals.

π-π Stacking Interactions in Layered and Three-Dimensional Networks

π-π stacking interactions occur between aromatic rings and are a significant force in the formation of layered and three-dimensional supramolecular architectures. rsc.org In these interactions, the electron-rich π-system of one imidazole ring interacts with the π-system of a neighboring ring. This is often observed as an offset or slipped stacking arrangement, where the rings are parallel but displaced relative to one another. rsc.org In the crystal structure of 5-chloro-1,2-dimethyl-4-nitroimidazole, π-π interactions between imidazole rings connected by a center of symmetry lead to the formation of bilayers. iucr.org The distance between the ring centers in this case is 3.314 (2) Å. iucr.org Similarly, in other imidazole derivatives, offset π-π interactions link layers together. sphinxsai.com Enhanced π-π stacking can also be observed in imidazole-based dimers, leading to more efficient electronic coupling between the molecules. nih.gov

Halogen Bonding (e.g., Cl...O, Br...H) and its Contribution to Crystal Stability

Halogen bonding is a directional, non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base (such as an oxygen or nitrogen atom). iucr.orgacs.org This interaction has been identified as a key contributor to the crystal packing of halogenated nitroimidazole derivatives. iucr.org

In the crystal structures of 5-chloro-1,2-dimethyl-4-nitro-1H-imidazole and 2-chloro-1-methyl-4-nitro-1H-imidazole, C-Cl...O halogen bonds involving the oxygen atoms of the nitro group are the primary specific interactions responsible for the crystal packing. iucr.org Two different modes of this interaction have been observed: a very short and directional C-Cl...O contact and a longer, less directional interaction where the chlorine atom approaches two different oxygen atoms. iucr.org The C-Cl...O distance in the former case is a remarkably short 2.899 (1) Å. iucr.org

Crystal Engineering and Design Principles

Crystal engineering aims to understand and control the formation of crystalline solids with desired properties. This is achieved by exploiting the hierarchy of intermolecular interactions.

The nature and position of substituents on the imidazole ring play a pivotal role in determining the crystal packing. The electron-withdrawing nitro group and the polar carbaldehyde group in 4-nitro-1H-imidazole-5-carbaldehyde are expected to have a profound influence on its solid-state assembly.

For instance, studies on related compounds, such as 4,5-dinitro-1H-imidazole, reveal the formation of layered structures through N-H···N hydrogen bonds. researchgate.netnih.gov The presence of the carbaldehyde group at the 5-position in the target compound introduces an additional potential hydrogen bond acceptor (the carbonyl oxygen). This could lead to more complex hydrogen bonding networks, potentially forming chains or sheets with different topologies compared to its dinitro analogue.

Furthermore, the aldehyde group could engage in weaker C-H···O interactions, which are increasingly recognized as important structure-directing forces. The interplay between the strong N-H···N hydrogen bonds and these weaker interactions would be critical in defining the final crystal packing. The steric bulk and electronic properties of the carbaldehyde group, compared to a nitro group or other substituents, would also impose geometric constraints, influencing the relative orientation of molecules and the efficiency of their packing.

The rational design of self-assembled structures of functionalized nitroimidazoles is a key area of research, with applications in materials science and pharmaceuticals. mdpi.comresearchgate.net By understanding the directing influence of various functional groups, it is possible to design molecules that assemble into predictable and functional supramolecular architectures.

In the case of this compound, the combination of the imidazole core with the nitro and carbaldehyde substituents provides a versatile platform for crystal engineering. The N-H donor and multiple acceptor sites (imidazole nitrogen, nitro oxygens, and carbonyl oxygen) offer a rich tapestry of potential hydrogen bonding motifs.

For example, by co-crystallizing this compound with other molecules that possess complementary hydrogen bonding functionalities (e.g., hydrogen bond donors), it would be possible to create novel multi-component crystals with tailored architectures and properties. The aldehyde group also opens up possibilities for post-synthetic modification within a crystalline framework, a strategy used in the development of dynamic materials. The rational design process would involve a careful consideration of the geometric and electronic complementarity between the constituent molecules to favor the formation of desired intermolecular interactions and, consequently, the target supramolecular structure.

A comprehensive understanding and prediction of these assemblies, however, necessitate detailed structural information, which underscores the need for future crystallographic studies on this compound.

Applications As a Synthetic Building Block and in Materials Science

A Gateway to Advanced Heterocyclic Systems

The reactivity of the nitro and carbaldehyde groups in 4-nitro-1H-imidazole-5-carbaldehyde makes it a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. These structures are often scaffolds for biologically active molecules and functional materials. nih.govnih.govdergipark.org.tr

Crafting Purines and Fused Pyrimidines from Nitroimidazole Intermediates

The synthesis of purines and related fused pyrimidines, which are fundamental components of nucleic acids and other biologically significant molecules, can be efficiently achieved using 4-nitroimidazole (B12731) derivatives. yu.edu.jorsc.orgnih.gov A common strategy involves the transformation of the nitro group and the utilization of the carbaldehyde function to construct the pyrimidine (B1678525) ring fused to the imidazole (B134444) core.

One established method involves the reduction of the nitro group to an amine, followed by cyclization reactions. For instance, 4-amino-1H-imidazole-5-carbaldehyde oximes, which can be readily prepared from 4-nitroimidazole, are key intermediates in the synthesis of 7-substituted purines. yu.edu.jo The condensation of the amino group in these oximes with orthoesters yields iminoethers. A subsequent cyclocondensation of the iminoether and oxime functionalities with ammonia (B1221849) leads to the formation of the purine (B94841) ring system. yu.edu.jo

Another approach is the Traube synthesis, which traditionally involves the nitrosation of a 4-aminopyrimidine (B60600) derivative. However, adaptations of this method can utilize nitroimidazole precursors. The general principle involves the creation of a diaminopyrimidine intermediate which then undergoes cyclization with a one-carbon unit source, such as formic acid, to form the fused imidazole ring of the purine.

The vicarious nucleophilic substitution (VNS) of hydrogen is another powerful tool that has been applied to the synthesis of purines starting from commercially available 4-nitroimidazole. yu.edu.jo This reaction allows for the introduction of various substituents at the 5-position of the imidazole ring, paving the way for diverse purine structures. yu.edu.jo

Architecting Complex Imidazole-Based Structures for Diverse Chemical Applications

The inherent reactivity of this compound facilitates its use as a foundational block for constructing more intricate imidazole-containing architectures. researchgate.net These complex structures are of significant interest due to their potential applications in medicinal chemistry and materials science. nih.govdergipark.org.tr

The aldehyde group readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form Schiff bases and hydrazones, respectively. These reactions are instrumental in linking the imidazole core to other molecular fragments, leading to the creation of hybrid molecules with potentially enhanced biological activities. For example, new hydrazide–hydrazones have been synthesized from 1-methyl-4-nitroimidazole-2-carbohydrazide by reacting it with various aldehydes, resulting in compounds with potential antimicrobial and anticancer properties. nih.gov

Furthermore, the nitro group can be chemically modified, most commonly through reduction to an amino group. This transformation opens up a plethora of possibilities for further functionalization, such as acylation or the formation of amides, sulfonamides, and other derivatives. This dual reactivity of both the aldehyde and the transformable nitro group makes this compound a versatile synthon for creating a wide range of complex heterocyclic systems with tailored properties. nih.gov

A Building Block for Functional Materials

The unique electronic and structural features of this compound make it an attractive component for the design and synthesis of advanced functional materials. Its ability to act as a ligand for metal ions has led to its exploration in the development of metal-organic frameworks and coordination polymers with tunable properties.

Integration into Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of functionalized ligands, such as those derived from imidazole, can impart specific properties to the resulting MOF, such as enhanced catalytic activity or selective sensing capabilities.

While direct synthesis of MOFs using this compound as the primary ligand is not extensively documented in the provided search results, the use of imidazole and its derivatives as ligands in MOFs is well-established. Imidazole-based MOFs have shown promise in applications such as proton conductivity. For instance, a proton-conductive MOF has been synthesized using 1H,5H-benzo[1,2-d:4,5-d′]diimidazole as a ligand, demonstrating good chemical stability and high hydrophilicity. nih.gov The introduction of imidazole into the channels of UiO-67, a well-known MOF, has been shown to significantly enhance its anhydrous proton conductivity. researchgate.net

The presence of the nitro group in this compound could be leveraged to create MOFs with specific functionalities. For example, the electron-withdrawing nature of the nitro group could influence the electronic properties of the framework, potentially leading to applications in sensing nitroaromatic explosives.

Crafting Functionalized and Coordination Polymers with Tailorable Features

Coordination polymers are compounds formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional structures. The properties of these polymers can be tuned by carefully selecting the metal center and the organic linker.

The imidazole moiety of this compound can coordinate to various metal ions, making it a potential building block for coordination polymers. nih.gov The aldehyde and nitro functionalities offer sites for post-synthetic modification, allowing for the introduction of other chemical groups to tailor the polymer's properties for specific applications. For instance, the aldehyde group could be used to anchor other molecules or to participate in cross-linking reactions.

Research on coordination polymers has demonstrated their potential as catalysts in various organic reactions, including Knoevenagel condensations. The catalytic activity often arises from the Lewis acidic or basic sites within the polymer structure. By incorporating ligands derived from this compound, it may be possible to design coordination polymers with specific catalytic capabilities.

A Versatile Ligand and Catalyst in Organic Transformations

The nitrogen atoms of the imidazole ring in this compound and its derivatives can act as effective ligands for a variety of metal ions. The resulting metal complexes can exhibit interesting catalytic properties, participating in a range of organic transformations.

The electronic properties of the imidazole ligand, influenced by the electron-withdrawing nitro group, can significantly impact the reactivity of the metal center in the complex. nih.gov This can lead to enhanced catalytic activity in processes such as oxidation, reduction, and carbon-carbon bond-forming reactions. For example, metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole have been shown to be effective catalysts in various organic transformations. nih.gov

While specific catalytic applications of complexes derived directly from this compound are not detailed in the provided search results, the broader class of imidazole-based ligands has been extensively studied in catalysis. For example, gold(I) complexes with 1,2,3-triazolylidene ligands, which share structural similarities with functionalized imidazoles, have been investigated for their catalytic activity in intramolecular hydroamination of alkynes. researchgate.net The development of catalysts based on this compound represents a promising area for future research, with the potential to discover novel and efficient catalytic systems.

Building Blocks for High-Energy Density Materials (general class of nitroazoles)

Nitroazoles, a class of nitrogen-containing heterocyclic compounds, are fundamental building blocks in the synthesis of high-energy density materials (HEDMs). Their utility stems from a combination of desirable properties, including high heats of formation, significant densities, and a favorable oxygen balance, which are critical for the performance of energetic materials. nih.govmdpi.com The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common framework in this class. The introduction of nitro groups (-NO2) onto the imidazole scaffold significantly enhances its energetic properties due to the high energy of the C-NO2 and N-NO2 bonds. nih.gov

The synthesis of advanced energetic materials often involves the creation of fused-ring structures or the linking of multiple nitroimidazole units. These strategies aim to increase the molecular density and thermal stability of the resulting compounds. For instance, intramolecular cyclization reactions can lead to the formation of bicyclic nitroimidazole derivatives, which often exhibit enhanced properties compared to their single-ring counterparts. mdpi.com

Nitroazoles, including derivatives of this compound, are valued for their potential to yield materials with low mechanical sensitivity, a crucial safety parameter for handling and storage. Research has shown that certain nitroimidazole-based compounds exhibit excellent thermal stability, with decomposition temperatures exceeding 290°C, and are relatively insensitive to impact and friction. nih.gov

The table below summarizes key properties of nitroimidazole-based energetic materials, illustrating their potential advantages over traditional explosives.

| Property | Nitroimidazole-Based Materials | Traditional Explosives (e.g., TNT, RDX) |

| Density | Generally high, can exceed 1.9 g/cm³ researchgate.net | Variable, typically 1.6-1.8 g/cm³ |

| Thermal Stability | Often high, with decomposition temperatures >250°C nih.gov | Moderate to high |

| Detonation Velocity | Can be comparable to or exceed RDX (>8.7 km/s) rsc.org | High |

| Sensitivity | Can be designed to have low sensitivity to impact and friction nih.gov | Variable, some are highly sensitive |

The development of new energetic materials based on nitroazoles is an active area of research, with a focus on synthesizing compounds that offer a superior balance of performance and safety. nih.govdntb.gov.ua The versatility of precursors like this compound makes them invaluable in the ongoing quest for next-generation HEDMs.

Exploration in Optical Applications, Including Dyes for Solar Cells

The unique electronic properties of imidazole derivatives have led to their exploration in various optical applications, most notably as sensitizers in dye-sensitized solar cells (DSSCs). nih.gov DSSCs are a type of third-generation photovoltaic cell that offer the potential for low-cost manufacturing and versatility. wikipedia.org The efficiency of a DSSC is heavily dependent on the properties of the dye used to absorb light and inject electrons into a semiconductor layer, typically titanium dioxide (TiO2). sigmaaldrich.com

Imidazole-based organic dyes have emerged as promising candidates for this role due to their tunable optical and electronic characteristics. nih.gov These dyes typically follow a donor-π bridge-acceptor (D-π-A) architecture. The imidazole ring can function as part of the π-conjugated bridge, which facilitates charge transfer from the electron-donating part of the molecule to the electron-accepting part. This efficient charge separation is crucial for generating a photocurrent. echemcom.com

While this compound itself is not used directly as a dye, its functional groups make it a valuable synthetic intermediate for creating more complex imidazole-based dyes. The aldehyde group can be readily modified to introduce different donor or acceptor moieties, allowing for the fine-tuning of the dye's absorption spectrum and energy levels. The nitro group, being a strong electron-withdrawing group, can also influence the electronic properties of the final dye molecule. mdpi.com

Research has shown that the performance of imidazole-based dyes in DSSCs is influenced by several factors, including the nature of the donor and acceptor groups, and the length and composition of the π-bridge. nih.gov For instance, dyes with stronger electron-donating groups and longer π-conjugation tend to exhibit broader absorption in the solar spectrum, leading to higher power conversion efficiencies. echemcom.com

The table below outlines the key components of imidazole-based dyes for DSSCs and their functions.

| Component | Function | Example Moiety |

| Donor | Provides electrons upon light absorption. | Triphenylamine echemcom.com |

| π-Bridge | Facilitates charge transfer from donor to acceptor. | Thiophene, Imidazole echemcom.comnih.gov |

| Acceptor | Anchors the dye to the TiO2 surface and accepts the injected electron. | Cyanoacrylic acid nih.gov |

The exploration of new imidazole derivatives for DSSCs is an ongoing field of study. Computational methods, such as density functional theory (DFT), are often employed to predict the electronic and optical properties of new dye structures before their synthesis, accelerating the discovery of more efficient materials. nih.gov The versatility of building blocks like this compound is crucial for the continued development of high-performance, cost-effective dye-sensitized solar cells.

Q & A

Q. What are the optimal synthetic routes for preparing 4-nitro-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nitration of imidazole precursors followed by oxidation or functionalization to introduce the aldehyde group. For example, nitration of 1-methylimidazole derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield nitroimidazole intermediates. Subsequent oxidation (e.g., using MnO₂ or TEMPO/oxidant systems) or formylation (via Vilsmeier-Haack reaction) introduces the aldehyde moiety. Key parameters include temperature control to avoid over-nitration, stoichiometric ratios of reagents, and purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while nitro group effects deshield adjacent protons (δ 8.5–9.0 ppm for imidazole ring protons). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .

- IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and ~1530/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- MS : Molecular ion peak [M+H]⁺ matches the molecular weight (e.g., 156.04 g/mol for C₄H₃N₃O₃). Fragmentation patterns include loss of NO₂ (m/z 110) and CHO (m/z 128) .

Q. What are the common biological assays used to evaluate the antimicrobial potential of nitroimidazole derivatives like this compound?

- Methodological Answer : Standard assays include:

- MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) under anaerobic/aerobic conditions, given nitroimidazoles’ role in targeting anaerobic pathogens .

- Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects.

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model the molecule’s HOMO-LUMO gaps, electrostatic potential surfaces, and nitro group electron-withdrawing effects. Exact exchange functionals (e.g., Becke’s 1993 hybrid functional) improve thermochemical accuracy for nitro group stability and redox potentials . Solvent effects (PCM model) and transition-state analysis (for nitration or aldehyde formation) guide reaction mechanism studies .

Q. What strategies resolve tautomerism or hydrogen-bonding ambiguities in crystallographic studies of nitroimidazole-aldehyde derivatives?

- Methodological Answer :

- X-ray Crystallography : SHELX software refines hydrogen-bonding networks (e.g., N–H⋯O=C interactions). Disorder modeling accounts for tautomeric forms (e.g., 1H vs. 3H imidazole) .

- Graph Set Analysis : Etter’s rules classify hydrogen-bond patterns (e.g., R₂²(8) motifs) to predict packing motifs and stability .

Q. How does the nitro group’s electron-withdrawing nature influence the aldehyde’s reactivity in cross-coupling or condensation reactions?

- Methodological Answer : The nitro group meta-directs electrophilic substitution, while the aldehyde participates in nucleophilic additions (e.g., Knoevenagel condensations with malononitrile) or reductive aminations. Kinetic studies (e.g., monitoring via HPLC) compare reaction rates with non-nitro analogs. Computational MD simulations quantify charge distribution effects on transition states .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity and minimizing byproducts (e.g., dinitro derivatives)?

- Methodological Answer :

- Process Optimization : DoE (Design of Experiments) evaluates factors like nitrating agent concentration (HNO₃:H₂SO₄ ratio) and cooling rates.

- Byproduct Mitigation : TLC/HPLC-MS monitors dinitro impurities; selective crystallization or preparative HPLC isolates the target .

- Green Chemistry Approaches : Replace traditional nitration with ionic liquid-mediated reactions to enhance regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.